FAS Inhibition: Moderate-Affinity Tool
N-(4-methylidenecyclohexyl)cyclopentanecarboxamide demonstrates measurable inhibitory activity against Fatty Acid Synthase (FAS), with a reported cellular IC50 of 600 nM in mouse N42 cells, as assessed by [14C]-acetate incorporation after 4 hours [1]. In contrast, the optimized clinical candidate BI 99179, a structurally distinct cyclopentanecarboxamide derivative, achieves a substantially more potent IC50 of 79 nM in a cell-free human FAS assay . This quantitative difference positions the target compound not as a high-potency lead, but as a valuable, moderate-affinity tool for validating FAS-dependent pathways where complete enzymatic inhibition may be confounded by off-target or cytotoxic effects.
| Evidence Dimension | FAS Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 600 nM (Mouse N42 cells) |
| Comparator Or Baseline | BI 99179 (Optimized cyclopentanecarboxamide FAS inhibitor): IC50 = 79 nM (Cell-free human FAS assay) |
| Quantified Difference | ~7.6-fold lower potency for the target compound |
| Conditions | Target compound: Mouse N42 cell assay, 4-hour [14C]-acetate incorporation; Comparator: Cell-free human FAS assay |
Why This Matters
This moderate potency, when paired with the compound's distinct physicochemical profile, offers a unique tool for dissecting FAS biology, enabling studies where a potent inhibitor might cause complete pathway shutdown and obscure nuanced cellular responses.
- [1] BindingDB. BDBM50354699 (CHEMBL1834184). Fatty acid synthase (Mouse) - Boehringer Ingelheim Pharma. IC50: 600 nM. View Source
